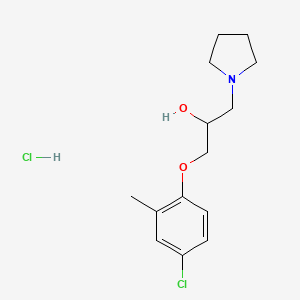
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
作用機序
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. The beta-2 adrenergic receptor is widely distributed in various tissues, including the lungs, heart, skeletal muscle, and adipose tissue. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to a wide range of physiological effects, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the beta-2 adrenergic receptor, 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibits these effects.
Biochemical and Physiological Effects:
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and airway smooth muscle relaxation. In the heart, it reduces the contractility and heart rate. In skeletal muscle, it reduces glycogenolysis and glucose uptake. In adipose tissue, it inhibits lipolysis and fat oxidation.
実験室実験の利点と制限
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-characterized and widely used tool compound in scientific research. Its high selectivity for the beta-2 adrenergic receptor and low toxicity make it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its limitations include the fact that it is not a physiological antagonist, meaning that it does not compete with endogenous ligands for receptor binding. This can limit its usefulness in certain experimental settings.
将来の方向性
There are a number of future directions for research involving 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
合成法
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-chloro-2-methylphenol with 1-pyrrolidinepropanol in the presence of a base, followed by quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
科学的研究の応用
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It is also used as a reference compound in the development of new beta-2 adrenergic receptor antagonists.
特性
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHUVDUAHVJQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)